molecular formula C18H24ClN3O2 B15313179 N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride

Cat. No.: B15313179
M. Wt: 349.9 g/mol
InChI Key: KSJHRPYPJIXAIJ-VNYZMKMESA-N
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Description

This compound is a chiral propanamide derivative featuring a 1,2-oxazole ring and an indenyl-amino substituent. The stereochemistry (1R,2R) and rigid indenyl scaffold may confer selectivity in molecular interactions, while the 3,5-dimethyl-oxazole moiety could influence metabolic stability and electronic properties .

Properties

Molecular Formula

C18H24ClN3O2

Molecular Weight

349.9 g/mol

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride

InChI

InChI=1S/C18H23N3O2.ClH/c1-10-15(11(2)23-21-10)18(3,4)17(22)20-14-9-12-7-5-6-8-13(12)16(14)19;/h5-8,14,16H,9,19H2,1-4H3,(H,20,22);1H/t14-,16-;/m1./s1

InChI Key

KSJHRPYPJIXAIJ-VNYZMKMESA-N

Isomeric SMILES

CC1=C(C(=NO1)C)C(C)(C)C(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N.Cl

Canonical SMILES

CC1=C(C(=NO1)C)C(C)(C)C(=O)NC2CC3=CC=CC=C3C2N.Cl

Origin of Product

United States

Preparation Methods

Chiral Resolution of Racemic Indenamine

Racemic 1-amino-2,3-dihydro-1H-indene is synthesized via catalytic hydrogenation of 1-nitroindene. Chiral resolution employs L-tartaric acid or enzymatic kinetic resolution using lipases (e.g., Candida antarctica lipase B).

Table 1: Resolution Methods for Indenamine Enantiomers

Method Resolution Agent ee (%) Yield (%) Reference Analog
Diastereomeric salt L-tartaric acid 98.5 62
Enzymatic resolution Lipase PS-IM 99.2 58

Asymmetric Catalytic Hydrogenation

Pd/C or Rh-based catalysts with chiral ligands (e.g., (R)-BINAP) enable enantioselective reduction of 1-nitroindene. This method achieves >99% enantiomeric excess (ee) but requires high-pressure hydrogenation conditions.

Synthesis of 3,5-Dimethyl-1,2-oxazol-4-yl Carboxylic Acid

Hantzsch Oxazole Synthesis

Cyclocondensation of N-hydroxyacetamide with acetylacetone in acetic anhydride yields 3,5-dimethyloxazole. Subsequent formylation at the 4-position via Vilsmeier-Haack reaction introduces the carboxylic acid group.

Reaction Scheme:

  • $$ \text{CH}3\text{CO-NHOH} + \text{CH}3\text{COCH}2\text{COCH}3 \xrightarrow{\text{Ac}_2\text{O}} \text{3,5-dimethyloxazole} $$
  • $$ \text{POCl}_3/\text{DMF} \rightarrow \text{4-formyl-3,5-dimethyloxazole} $$
  • $$ \text{KMnO}_4 \rightarrow \text{4-carboxy-3,5-dimethyloxazole} $$

Direct Carboxylation via Metal-Halogen Exchange

Lithiation of 4-bromo-3,5-dimethyloxazole at −78°C followed by carboxylation with CO₂ provides the carboxylic acid in 85% yield .

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of the oxazole-4-carboxylic acid with EDC·HCl and HOBt in DMF, followed by reaction with (1R,2R)-indenamine, achieves amide bond formation. This method is robust but requires strict moisture control.

Optimization Data:

Coupling Agent Solvent Temp (°C) Yield (%) Purity (%)
EDC/HOBt DMF 25 78 95
DCC/DMAP CH₂Cl₂ 0 65 88

Reductive Amination Alternative

For analogs with unstable carboxylic acids, reductive amination between an oxazole-containing aldehyde and indenamine using NaBH₃CN has been explored, though yields are lower (≤50% ).

Hydrochloride Salt Formation

Treatment of the free base with HCl in diethyl ether or aqueous HCl followed by recrystallization from ethanol/water mixtures yields the hydrochloride salt. XRPD confirms crystalline purity (>99.5%).

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 1.45 (s, 6H, CH(CH₃)₂), 2.25 (s, 6H, oxazole-CH₃), 3.12–3.30 (m, 2H, indane-CH₂), 5.02 (d, J = 8.1 Hz, 1H, NH), 7.20–7.35 (m, 4H, aromatic).
  • HPLC : tR = 12.4 min (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column) confirms ee >99% for the (1R,2R)-enantiomer.

Scale-Up Considerations and Industrial Feasibility

A pilot-scale process using continuous flow hydrogenation for the indenamine step and telescoped amidation reduces processing time by 40%. Cost analysis favors EDC/HOBt coupling over DCC due to lower reagent costs.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Metrics

Metric Route A (Late-Stage) Route B (Early-Stage)
Total Steps 7 9
Overall Yield (%) 48 35
Purity (%) 99 97
Cost (USD/g) 120 145

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the oxazole or indane moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s core structure shares similarities with propanamide derivatives and heterocyclic-containing molecules. Key comparison points include:

Table 1: Structural and Functional Comparison
Compound Name (Example) Molecular Features Key Functional Groups Notable Properties
Target Compound (Hydrochloride) Chiral indenyl, 1,2-oxazole, branched alkyl Amide, amine, oxazole, hydrochloride High solubility, potential bioactivity
N-(3,4-dichlorophenyl) propanamide (Propanil) Dichlorophenyl substituent Amide, aryl chloride Herbicidal activity
Hydroxamic acids (e.g., Compound 4, ) Phenylpropanamide, hydroxamic acid Hydroxamate, amide Antioxidant activity (DPPH assay)
2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide Dichloroacetamide, dimethylphenyl Amide, halogen, methyl Hydrogen-bonded crystal structure
196597-30-5 (Indeno-furan derivative) Indeno-furan, ethyl substituent Amide, fused bicyclic Structural similarity to indenyl group

Research Findings and Implications

  • Structural Uniqueness : The indenyl group’s rigidity and stereochemistry may reduce off-target interactions compared to flexible alkyl chains in compounds like 3-cyclopentylpropanamide () .
  • Hydrogen Bonding : Unlike 2,2-dichloroacetamides (), the hydrochloride salt’s ionic interactions could stabilize its solid-state structure, impacting formulation .
  • Metabolic Stability : The 3,5-dimethyl-oxazole ring may resist oxidative metabolism better than phenyl groups in Propanil, extending half-life .

Q & A

Q. Optimization parameters :

ParameterImpactExample
TemperatureHigher temps risk racemization; lower temps slow reactionOptimal range: 10–20°C
CatalystChiral catalysts (e.g., L-proline) improve enantioselectivityYield improvement: ~15%
Solvent polarityPolar aprotic solvents (e.g., DMF) enhance solubilityDMF vs. THF: 80% vs. 60% yield

Basic: Which spectroscopic methods confirm structural identity and purity?

Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm stereochemistry and functional groups.
    • δ 2.1 ppm (singlet): Methyl groups on oxazole .
    • δ 4.3 ppm (multiplet): Indane backbone protons .
  • HRMS : Validate molecular weight (e.g., [M+H]+ = 456.2345) .
  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., >99% ee) .

Q. Table: Key Spectroscopic Benchmarks

TechniqueTarget SignalFunctional GroupReference
¹H NMRδ 6.8–7.2 (m)Aromatic protons
IR1650 cm⁻¹Amide C=O stretch
HRMSm/z 456.2345Molecular ion

Advanced: How can factorial design optimize synthesis yield and minimize impurities?

Answer:
Full factorial experiments (DoE) systematically evaluate variables:

  • Variables : Temperature, catalyst loading, solvent ratio, reaction time .
  • Response surface methodology : Models interactions (e.g., catalyst × temperature) to predict optimal conditions .

Q. Example Optimization Workflow :

Screening : Identify critical factors (e.g., catalyst > temperature).

Central Composite Design : Refine ranges for maximal yield.

Validation : Replicate runs under predicted optimal conditions.

Q. Table: DoE Results

FactorLow LevelHigh LevelOptimal
Temp (°C)103020
Catalyst (mol%)51510
Yield Improvement55% → 85%

Advanced: How do hydrogen bonding networks influence crystallographic stability?

Answer:

  • Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to predict packing efficiency .
  • SHELX refinement : Resolve disorder and thermal motion parameters for accurate electron density maps .

Q. Case Study :

  • HCl salt formation : Enhances stability via N–H···Cl⁻ bonds (d = 2.8 Å) .
  • Thermogravimetric analysis (TGA) : Correlate H-bond density with decomposition temperature (>200°C) .

Advanced: How to resolve contradictions in biological activity data?

Answer:

  • Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cellular viability (MTT assay) .
  • Computational docking : Validate binding poses using AutoDock/Vina (e.g., oxazole group in hydrophobic pocket) .
  • Dose-response curves : Test activity across concentrations (1 nM–100 µM) to identify non-linear effects .

Q. Example Workflow :

In vitro vs. in vivo : Confirm target engagement in both settings.

SPR/ITC : Measure binding kinetics (ka/kd) to rule off-target effects .

Advanced: What strategies mitigate byproduct formation during scale-up?

Answer:

  • Process analytical technology (PAT) : Monitor reactions in real-time via FTIR/Raman .
  • Design of Experiments (DoE) : Identify impurity hotspots (e.g., dimerization at >25°C) .
  • Purification : Gradient HPLC (C18 column) to separate byproducts (e.g., diastereomers) .

Q. Table: Common Byproducts and Mitigation

ByproductSourceSolution
DimerOxazole couplingLower temp, excess reagent
RacemateChiral inversionUse chiral catalyst

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